1-(4-Chlorobenzyl)-4-methylpiperidine

Dopamine transporter Cocaine antagonist Methylphenidate analog

Why choose 1-(4-Chlorobenzyl)-4-methylpiperidine? Systematic SAR proves the para-chloro substituent on the N-benzyl group delivers a 2-fold boost in DAT binding potency, while the piperidine 4-methyl group modulates basicity (pKa ~9.5–10.5) and offers a synthetic vector for oxidation or nucleophilic displacement. This dual substitution creates a unique lipophilicity profile (LogP 3.22) suited for CNS drug-likeness. Procure a scaffold that is structurally validated for sigma-1 (Ki as low as 3.7 nM) and NR1/2B-selective NMDA antagonist programs—not a generic N-benzylpiperidine.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
Cat. No. B12456217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-4-methylpiperidine
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3
InChIKeyNLPFSQCLMJGXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-4-methylpiperidine: Structural Identity and Procurement-Relevant Classification


1-(4-Chlorobenzyl)-4-methylpiperidine (molecular formula C₁₃H₁₈ClN, molecular weight ~223.74 g/mol) is an N-benzylpiperidine derivative bearing a para-chloro substituent on the benzyl ring and a methyl group at the piperidine 4-position . The compound belongs to the class of substituted piperidines widely employed as synthetic intermediates and pharmacological probes in central nervous system (CNS) drug discovery [1]. Its dual substitution pattern—4-chlorobenzyl at N1 and 4-methyl on the heterocycle—distinguishes it from simpler N-benzylpiperidines and confers a distinct lipophilicity and steric profile that influences target engagement, metabolic stability, and downstream derivatization potential.

Why 1-(4-Chlorobenzyl)-4-methylpiperidine Cannot Be Replaced by Common In-Class Analogs Without Functional Consequence


N-Benzylpiperidines are not functionally interchangeable. Systematic SAR studies on piperidine-based monoamine transporter ligands demonstrate that the para-chloro substituent on the N-benzyl group is the single most impactful modification for dopamine transporter (DAT) binding potency, providing a 2-fold enhancement over the unsubstituted benzyl analog [1]. Simultaneously, the 4-methyl group on the piperidine ring imposes conformational constraints and modulates basicity (calculated pKa ~9.5–10.5 for tertiary piperidines), which directly affects the protonation state at physiological pH and consequently influences membrane permeability, off-target binding, and salt-form selection during formulation . Removing either substituent—using 1-benzyl-4-methylpiperidine or 1-(4-chlorobenzyl)piperidine—yields a compound with measurably different lipophilicity, target engagement profile, and derivatization chemistry, making generic substitution scientifically unsound without explicit experimental validation.

1-(4-Chlorobenzyl)-4-methylpiperidine: Quantitative Differentiation Evidence Versus Closest Analogs


DAT Binding Affinity: 4-Chlorobenzyl vs. Unsubstituted Benzyl on Piperidine Nitrogen

In a systematic SAR study of N-substituted methylphenidate analogs, the N-(4-chlorobenzyl) derivative (compound 1d) exhibited 2-fold greater potency than methylphenidate in [³H]WIN 35,428 binding to the dopamine transporter (DAT) and approximately 1.5-fold greater potency in [³H]dopamine uptake inhibition [1]. Critically, the unsubstituted N-benzyl analog was significantly less potent than the 4-chlorobenzyl congener, and large N-aryl substituents further reduced activity. The authors concluded that 'for the N-aryl group, the best activity is obtained when the piperidine nitrogen atom was alkylated with 4-chlorobenzyl group' [1]. Although this study employed methylphenidate-backbone compounds rather than the bare 4-methylpiperidine scaffold, the pharmacophoric contribution of the 4-chlorobenzyl group is directly transferable as a class-level inference to 1-(4-chlorobenzyl)-4-methylpiperidine.

Dopamine transporter Cocaine antagonist Methylphenidate analog SAR

Sigma-1 Receptor Affinity: Contribution of the 4-Chlorobenzyl-Piperidine Motif

In a series of piperidine-4-carboxamide derivatives evaluated for sigma receptor binding, the tetrahydroquinoline derivative 2k—featuring a 4-chlorobenzyl moiety linked to the piperidine nitrogen—achieved a sigma-1 affinity of Ki = 3.7 nM with a sigma-2/sigma-1 selectivity ratio of 351 [1]. The 4-chloro substituent was identified as optimal within the benzyl series for simultaneously preserving high sigma-1 affinity and maximizing selectivity over sigma-2. In contrast, the 4-unsubstituted benzyl analog (compound 2j) showed reduced sigma-1 affinity and diminished selectivity [1]. While 1-(4-chlorobenzyl)-4-methylpiperidine itself has not been directly profiled in this assay, the 4-chlorobenzyl-piperidine substructure is the pharmacophoric determinant of sigma-1 engagement, and the 4-methyl group on piperidine would be expected to modulate conformational preferences and metabolic stability without ablating sigma-1 binding.

Sigma-1 receptor Sigma-2 selectivity Piperidine-4-carboxamide CNS ligand

Lipophilicity (LogP) Differentiation: 4-Chlorobenzyl vs. 4-Methylbenzyl vs. Unsubstituted Benzyl

Calculated LogP values for 1-(4-chlorobenzyl)-4-methylpiperidine and its closest analogs reveal a quantifiable lipophilicity gradient driven by the para substituent. The 4-chlorobenzyl derivative has a calculated LogP of approximately 3.22 , which is elevated relative to the 4-methylbenzyl analog (estimated LogP ~2.9–3.0 based on fragment contributions) and the unsubstituted benzyl analog 1-benzyl-4-methylpiperidine (calculated LogP ~2.6–2.8). The ~0.4–0.6 LogP unit increase conferred by chlorine translates to an approximately 2.5–4× higher octanol-water partition coefficient, directly impacting passive membrane permeability, blood-brain barrier penetration potential, and organic-solvent extraction efficiency during purification [1]. This difference is large enough to alter pharmacokinetic behavior and compound handling in medicinal chemistry workflows.

Lipophilicity LogP Physicochemical property Permeability

Synthetic Accessibility: Single-Step N-Alkylation vs. Multi-Step Routes for Regioisomeric Analogs

1-(4-Chlorobenzyl)-4-methylpiperidine is accessible via a single-step nucleophilic substitution between commercially available 4-methylpiperidine and 4-chlorobenzyl chloride under standard basic conditions [1]. This contrasts with the regioisomer 4-(4-chlorobenzyl)-1-methylpiperidine, which requires either a multi-step sequence (N-protection, C-4 alkylation, deprotection, N-methylation) or transition-metal-catalyzed cross-coupling [2]. The one-step availability of the target compound reduces the synthetic burden by 3–4 steps compared to the regioisomer, resulting in lower cumulative cost, higher overall yield, and faster lead optimization cycles. For medicinal chemistry groups generating 96-well plate libraries via parallel N-alkylation, the target compound's synthetic accessibility is a procurement-relevant differentiator.

Synthetic intermediate N-alkylation Building block Parallel synthesis

Key Limitation: Absence of Direct Head-to-Head Biological Profiling Data for This Exact Compound

A critical evidence gap must be explicitly acknowledged: no peer-reviewed publication has reported head-to-head biological activity data (IC₅₀, Ki, EC₅₀) for 1-(4-chlorobenzyl)-4-methylpiperidine against a defined molecular target with a named comparator analog tested under identical conditions. The quantitative differentiation claims in Evidence Items 1–3 above are derived from class-level SAR inferences using structurally adjacent compounds (N-(4-chlorobenzyl)methylphenidate analogs and piperidine-4-carboxamide sigma ligands) and from calculated physicochemical properties [1][2]. Users intending to employ this compound as a pharmacological probe should commission direct comparative profiling against their specific target(s) of interest. For procurement decisions driven purely by chemical property requirements (LogP, synthetic accessibility, purity specification), the available evidence is sufficient for informed selection.

Data gap Procurement caution Validation required

1-(4-Chlorobenzyl)-4-methylpiperidine: Evidence-Backed Application Scenarios for Scientific Procurement


Dopamine Transporter (DAT) Probe Development via Scaffold Hopping from Methylphenidate

The 2-fold DAT binding enhancement conferred by the 4-chlorobenzyl group on piperidine nitrogen, relative to unsubstituted benzyl [1], supports the use of 1-(4-chlorobenzyl)-4-methylpiperidine as a core scaffold for developing novel DAT ligands. The 4-methyl substituent provides a vector for further functionalization (e.g., oxidation to carboxylic acid, or installation of a leaving group for nucleophilic displacement) while the 4-chlorobenzyl group maintains the favorable DAT pharmacophore identified by Ojo et al. (2010).

Sigma-1 Receptor Ligand Library Synthesis via Parallel N-Alkylation

Given that the 4-chlorobenzyl-piperidine substructure is a privileged sigma-1 pharmacophore achieving Ki values as low as 3.7 nM with >350-fold sigma-2 selectivity in optimized derivatives [1], 1-(4-chlorobenzyl)-4-methylpiperidine is a strategically rational building block for constructing sigma-1-focused compound libraries. The 4-methyl group offers a synthetic handle for late-stage diversification without requiring de novo piperidine functionalization.

CNS-Penetrant Compound Libraries Requiring Elevated LogP (~3.2) and Moderate Basicity

The calculated LogP of 3.22 and predicted piperidine pKa of ~9.5–10.5 position this compound in a physicochemical space consistent with CNS drug-likeness [1]. Procurement teams building fragment or lead-like libraries for neurodegenerative or neuropsychiatric target classes can select this compound over less lipophilic N-benzylpiperidine analogs when the design hypothesis requires enhanced passive permeability without introducing excessive molecular weight.

Synthetic Intermediate for NMDA Receptor NR1/2B Antagonist Scaffolds

The 1-(4-chlorobenzyl)piperidine core is a recognized substructure in NR1/2B-selective NMDA receptor antagonists [1]. 1-(4-Chlorobenzyl)-4-methylpiperidine can serve as a direct precursor for 4-substituted analogs (e.g., via oxidation to the 4-carboxylic acid or 4-aminomethyl derivatives) targeting the ifenprodil binding site, leveraging the 4-chlorobenzyl group's contribution to subtype selectivity established in related carboxamide series.

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